molecular formula C13H20BrN B1492348 [2-(4-Bromophenyl)ethyl](pentan-2-yl)amine CAS No. 1874741-94-2

[2-(4-Bromophenyl)ethyl](pentan-2-yl)amine

Cat. No.: B1492348
CAS No.: 1874741-94-2
M. Wt: 270.21 g/mol
InChI Key: FJOUPWJPABAHGG-UHFFFAOYSA-N
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Description

[2-(4-Bromophenyl)ethyl](pentan-2-yl)amine is a useful research compound. Its molecular formula is C13H20BrN and its molecular weight is 270.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Catalysis

A study by Feuerstein et al. (2006) details the efficient synthesis of enynes through a palladium-catalyzed reaction, utilizing vinyl bromides and alkynes. This process highlights the utility of bromophenyl compounds in cross-coupling reactions, a foundational synthetic strategy in organic chemistry (Feuerstein, Chahen, Doucet, & Santelli, 2006).

Physico-chemical Properties

Iglesias et al. (2010) explored the synthesis and characterization of substituted amine-based ionic liquids, providing insights into how structural variations affect thermodynamic properties. This research indicates the potential of amine derivatives in modifying ionic liquid properties for various applications (Iglesias, Gonzalez-Olmos, Cota, & Medina, 2010).

Material Science and Applications

The development of metal complexes with specific ligands, as investigated by Ejidike and Ajibade (2015), reveals the application of phenyl and amine groups in creating compounds with significant antioxidant and antibacterial activities. This study underlines the potential of such compounds in biomedical applications (Ejidike & Ajibade, 2015).

Properties

IUPAC Name

N-[2-(4-bromophenyl)ethyl]pentan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BrN/c1-3-4-11(2)15-10-9-12-5-7-13(14)8-6-12/h5-8,11,15H,3-4,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJOUPWJPABAHGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)NCCC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.